N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide
Description
N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide is a structurally complex molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core fused to an imidazole ring, which is further linked to a pyridine moiety via a carbonyl bridge.
Properties
IUPAC Name |
N-[6-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)imidazol-1-yl]pyridin-3-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-15(2)11-19(27)24-16-3-4-18(22-12-16)26-13-17(23-14-26)20(28)25-7-5-21(6-8-25)29-9-10-30-21/h3-4,12-15H,5-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDBOOVEMQADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-{1,4-dioxa-8-azaspiro[45]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide typically involves multiple steps The key starting materials include 1,4-dioxa-8-azaspiro[45]decane and 1H-imidazoleCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several classes of spirocyclic and heterocyclic derivatives. Below is a detailed comparison based on substituents, functional groups, and synthesis strategies (Table 1).
Structural Features
- Spirocyclic Core: The target compound’s 1,4-dioxa-8-azaspiro[4.5]decane system incorporates oxygen atoms, enhancing polarity compared to non-oxygenated analogs like those in . This could improve aqueous solubility, a critical factor in drug design.
- Imidazole’s nitrogen atoms may facilitate coordination with metal ions or biological targets.
- Terminal Groups : The 3-methylbutanamide group contrasts with ’s ester and nitrophenyl groups , suggesting divergent reactivity. Amides are less prone to hydrolysis than esters, which could enhance stability in physiological environments.
Functional Group Impact
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 1,4-dioxa ring (electron-donating) contrasts with ’s nitrophenyl group (electron-withdrawing), which could influence electronic distribution and reactivity .
- Hydrogen-Bonding Capacity : The amide group in the target compound may enhance intermolecular interactions compared to ’s sulfonyl or carbothioamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
